molecular formula C11H13F2NS B13744470 3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine

3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine

Cat. No.: B13744470
M. Wt: 229.29 g/mol
InChI Key: YMGOYUCDRREMLB-UHFFFAOYSA-N
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Description

3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine is an organic compound with the molecular formula C11H13F2NS It is characterized by the presence of a pyrrolidine ring attached to a sulfanylmethyl group, which is further connected to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2,5-difluorobromobenzene with N-Boc-pyrrolidone. This reaction proceeds through a Grignard exchange, followed by asymmetric reduction using baker’s yeast as a carbonyl reductase. The intermediate product is then subjected to methylsulfonylation ring closure and Boc removal to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The difluorophenyl group can undergo substitution reactions, where one or both fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the presence of the difluorophenyl group, which enhances binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

3-[(2,5-difluorophenyl)sulfanylmethyl]pyrrolidine

InChI

InChI=1S/C11H13F2NS/c12-9-1-2-10(13)11(5-9)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2

InChI Key

YMGOYUCDRREMLB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CSC2=C(C=CC(=C2)F)F

Origin of Product

United States

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